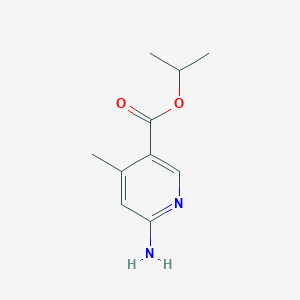
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that features a benzyl group substituted with bromine and fluorine atoms, attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine typically involves the following steps:
Synthesis of 3-Bromo-4-fluorobenzyl alcohol: This can be achieved by reacting 3-bromo-4-fluorobenzoic acid with hydride complexes, such as sodium borohydride, in the presence of a diluent like isopropanol at temperatures between 0 and 50°C.
Conversion to 3-Bromo-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using halogenating agents.
Formation of this compound: The final step involves reacting the 3-Bromo-4-fluorobenzyl bromide with imidazole under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biochemistry.
類似化合物との比較
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar halogen substitutions but lacking the imidazole ring.
4-Fluorobenzyl bromide: Another related compound with a fluorine and bromine substitution on a benzyl group.
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is unique due to the presence of both the imidazole ring and the specific halogen substitutions. This combination imparts distinct chemical properties and potential biological activities, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H9BrFN3 |
|---|---|
分子量 |
270.10 g/mol |
IUPAC名 |
1-[(3-bromo-4-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-5-7(1-2-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChIキー |
WMBXXZHDLYIFEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=CN=C2N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


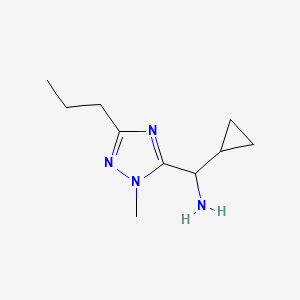

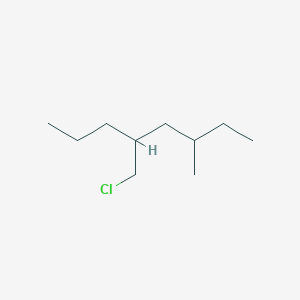

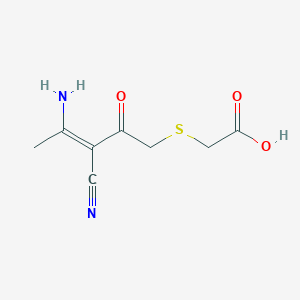

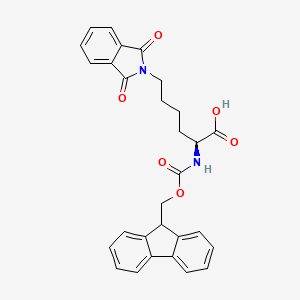




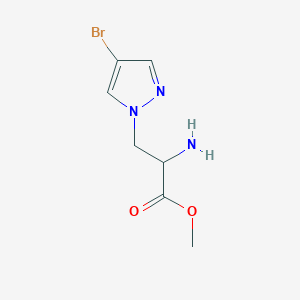
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
